
Tilmicosin phosphate
Übersicht
Beschreibung
Tilmicosin Phosphate is a macrolide antibiotic primarily used in veterinary medicine. It is synthesized from tylosin and exhibits enhanced activity against certain bacterial strains, including Pasteurella multocida and Pasteurella haemolytica . This compound is particularly effective in treating bovine respiratory disease and enzootic pneumonia in sheep .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Tilmicosinphosphat umfasst mehrere Schritte:
Hydrolyse unter sauren Bedingungen: Tylosintartrat wird hydrolysiert.
Alkalische Extraktion: Das hydrolysierte Produkt wird einer alkalischen Extraktion unterzogen.
Aminierung: Das Produkt wird dann aminiert.
Phosphorylierung: Phosphorpentoxid und eine geringe Menge Wasser werden zur Aminierungsflüssigkeit gegeben, was zu einer Phosphorylierungsreaktion führt.
Salifizierung: Die Mischung wird vollständig gerührt, was zur Salifizierung führt.
Zentrifugation und Trocknung: Nach der Feststoffniederschlagung wird das Produkt durch Zentrifugation abgetrennt und im Vakuum getrocknet.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Prozess mit sorgfältiger Kontrolle der Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von organischen Lösungsmitteln wie Ethylacetat und Isopropylether ist üblich, und Lösungsmittelrückgewinnungssysteme werden eingesetzt, um Abfälle zu minimieren .
Arten von Reaktionen:
Oxidation: Tilmicosinphosphat kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten.
Substitution: Substitutionsreaktionen sind an den Aminogruppen möglich.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen unter Einbeziehung von Alkylhalogeniden oder Acylchloriden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
Tilmicosinphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Makrolid-Antibiotika verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf bakterielle Biofilme und Resistenzmechanismen.
Medizin: Für sein Potenzial bei der Behandlung von Atemwegsinfektionen bei Tieren untersucht.
Industrie: In der Entwicklung von Veterinärpharmazeutika und Futtermittelzusätzen eingesetzt.
5. Wirkmechanismus
Tilmicosinphosphat entfaltet seine Wirkung durch Hemmung der Proteinsynthese in Bakterien. Es bindet an die 50S-ribosomale Untereinheit und verhindert die Translokation von Peptiden während der Translation. Diese Wirkung stoppt effektiv das bakterielle Wachstum und die Replikation . Darüber hinaus wirkt Tilmicosinphosphat als Calciumkanalblocker, was zu seinen antibakteriellen Eigenschaften beiträgt .
Ähnliche Verbindungen:
Tylosin: Die Stammverbindung, aus der Tilmicosin synthetisiert wird.
Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Azithromycin: Ein Makrolid mit breiterem Wirkungsspektrum.
Einzigartigkeit: Tilmicosinphosphat ist einzigartig aufgrund seiner verstärkten Aktivität gegen bestimmte Bakterienstämme und seiner lang anhaltenden Formulierung, die eine weniger häufige Dosierung in veterinärmedizinischen Anwendungen ermöglicht .
Wirkmechanismus
Tilmicosin Phosphate exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . Additionally, this compound acts as a calcium channel blocker, which contributes to its antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Tylosin: The parent compound from which Tilmicosin is synthesized.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide with broader spectrum activity.
Uniqueness: Tilmicosin Phosphate is unique due to its enhanced activity against specific bacterial strains and its long-acting formulation, which allows for less frequent dosing in veterinary applications .
Biologische Aktivität
Tilmicosin phosphate is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in livestock, particularly in cattle and swine. Its biological activity is characterized by its antimicrobial properties against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as mycoplasmas. This article delves into its pharmacokinetics, pharmacodynamics, efficacy in clinical settings, and safety profile.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : Tilmicosin exhibits a unique pharmacokinetic profile characterized by its distribution, metabolism, and excretion. Studies have shown that after administration, tilmicosin reaches peak plasma concentrations (C_max) between 0.20 to 0.63 μg/mL depending on the dose administered (50-60 mg/kg) . The area under the concentration-time curve (AUC) values ranged from 3.57 to 13.65 μg·h/mL, indicating effective systemic exposure over time .
Pharmacodynamics : The drug's efficacy is often measured through its pharmacodynamic parameters such as AUC/MIC (area under the concentration-time curve divided by the minimum inhibitory concentration). Research indicates that tilmicosin demonstrates significant antibacterial activity with a strong correlation between AUC/MIC values and its effectiveness against pathogens like Mannheimia haemolytica and Actinobacillus pleuropneumoniae . For instance, an AUC/MIC ratio of 300.02 h was associated with a reduction of 1 log10 CFU/lung in infected chickens .
Efficacy in Clinical Studies
Tilmicosin has been extensively studied for its clinical efficacy in treating respiratory diseases in livestock:
- Calves : In studies involving mass medication of calves upon arrival at feedlots, this compound significantly reduced mortality rates associated with bovine respiratory disease (BRD) .
- Swine : A study demonstrated that administering this compound at 400 ppm in feed for 30 days effectively reduced the presence of A. pleuropneumoniae in carrier pigs' tonsils . This suggests its potential to control outbreaks of pleuropneumonia more effectively than conventional treatments.
Safety Profile
While tilmicosin is generally regarded as safe for use in animals, there are notable considerations regarding its toxicity:
- Adverse Reactions : Clinical trials have reported mild adverse reactions such as transient muscle fasciculation and depression when administered at high doses (50 mg/kg) over extended periods .
- Human Toxicity : Accidental exposure to tilmicosin can lead to severe reactions in humans. A case report detailed an incident involving a human who experienced significant complications after accidental self-injection of the drug, highlighting the need for careful handling .
Table 1: Pharmacokinetic Parameters of Tilmicosin
Parameter | Value Range |
---|---|
C_max (μg/mL) | 0.20 - 0.63 |
AUC_24h (μg·h/mL) | 3.57 - 13.65 |
%T > MIC | 0 - 100% |
Table 2: Efficacy Data Against Key Pathogens
Pathogen | AUC/MIC Ratio (h) | Log Reduction (CFU) |
---|---|---|
Mannheimia haemolytica | 300.02 | 1 |
Actinobacillus pleuropneumoniae | 6,950.15 | 3 |
Eigenschaften
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIVXZOSKKUDP-ARVJLQODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N2O17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019820 | |
Record name | Tilmicosin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137330-13-3 | |
Record name | Tilmicosin phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilmicosin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILMICOSIN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tilmicosin phosphate exert its antibacterial effects?
A1: this compound, a macrolide antibiotic, binds to the 50S ribosomal subunit of susceptible bacteria, primarily targeting Gram-positive bacteria. [] This binding inhibits bacterial protein synthesis, leading to bacterial growth arrest and ultimately, cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C46H80NO13 · H3PO4. Its molecular weight is 908.1 g/mol. []
Q3: How is the structure of this compound determined?
A3: The complete assignment of 1H and 13C NMR spectra for this compound has been achieved through various NMR techniques, including DEPT, HMBC, HMQC, and 1H1H COSY. [] By comparing the 13C NMR chemical shifts of tilmicosin and its phosphate derivative, researchers have pinpointed the exact site of phosphoric acid attachment. []
Q4: this compound is known for its bitter taste. How is this addressed in formulation?
A4: To overcome the palatability challenges of this compound, researchers have explored various formulation strategies. One approach involves encapsulating tilmicosin into resin complexes (using Tulsion® 339 and Eudragit® RS/RL 100) to create taste-masked microspheres. These microspheres, characterized using SEM, exhibited a sustained release profile in kinetic studies, indicating their potential as a long-acting oral formulation. []
Q5: What is the stability of this compound in different formulations?
A5: this compound has been formulated into several dosage forms, including soluble powders and solutions. The stability of these formulations varies depending on factors such as excipients used, storage conditions, and manufacturing processes. [, ]
Q6: Can nanotechnology improve the delivery of tilmicosin?
A6: Yes, nanostructured lipid carriers (NLCs) have shown promise for improving tilmicosin's oral delivery in broiler chickens. Research has explored the use of palmitic acid, lauric acid, and stearic acid as solid lipids to create TMS-loaded NLCs. These NLCs, particularly TMS-sNLCs (using stearic acid), displayed enhanced oral absorption, achieving a relative oral bioavailability of 203.55% compared to a standard this compound solution. [] The improved absorption is thought to be partly due to the NLCs' ability to inhibit P-glycoprotein (P-pg) efflux pumps. []
Q7: What is the pharmacokinetic profile of this compound in broiler chickens?
A7: Following oral administration of this compound (25 mg/kg body weight) to broiler chickens, the drug is rapidly absorbed, reaching a peak plasma concentration (Cmax) of 1.25 ± 0.09 µg/mL at 3.15 ± 0.34 hours post-administration. Tilmicosin exhibits a long elimination half-life (44.3 ± 7.22 h) and a large volume of distribution (Vdarea) of 1.25 ± 0.082 L/kg. []
Q8: How is this compound distributed in the body?
A8: Studies in broiler chickens show that this compound is widely distributed throughout the body, with significant concentrations found in the lungs, liver, kidneys, and muscles. [, ] This wide distribution is particularly important for treating respiratory infections, as tilmicosin exhibits tissue tropism towards the lungs. []
Q9: How long does this compound remain in the body after treatment?
A9: The elimination of this compound varies depending on the species and the tissue. In broiler chickens, tissue residue studies indicated a relatively rapid clearance from most tissues, with tilmicosin becoming undetectable in all tissues except the lungs within 6 days after the last administration. []
Q10: How effective is this compound against Mycoplasma gallisepticum in broiler chickens?
A10: this compound demonstrates high efficacy against Mycoplasma gallisepticum (MG) in broiler chickens, both in vitro and in vivo. The minimum inhibitory concentration (MIC) of tilmicosin against MG was determined to be 0.054 µg/mL, significantly lower than that of tylosin (0.319 µg/mL). [] In vivo studies confirmed the superior efficacy of tilmicosin compared to tylosin in treating MG-infected chickens. [] Treated birds showed significant improvements in weight gain, reduced air sac lesions, lower clinical signs scores, and reduced mortality. []
Q11: Has resistance to this compound been observed?
A11: While resistance to this compound has been less frequent compared to some older macrolides, it has been reported in certain bacterial species, particularly Staphylococcus aureus. []
Q12: What happens if someone accidentally injects themselves with this compound?
A13: Accidental injection of this compound in humans can lead to serious cardiac events, including severe chest pain, electrocardiogram abnormalities, and potential myocardial injury. [] Immediate medical attention is crucial in such cases.
Q13: What are the common clinical applications of this compound in veterinary medicine?
A14: this compound is widely used in veterinary medicine for the treatment and control of bacterial infections, especially respiratory diseases, in various livestock species. It is commonly used in the treatment of bovine respiratory disease (BRD) in cattle [, ], enzootic pneumonia in swine caused by Actinobacillus pleuropneumoniae [, ], and Mycoplasma gallisepticum infections in poultry. []
Q14: Can this compound be used prophylactically in cattle at risk for BRD?
A15: Yes, this compound has been shown to be effective as a metaphylactic treatment for BRD in newly received beef calves. Studies have demonstrated that a single injection of this compound upon arrival at the feedlot can significantly reduce the incidence of BRD and improve weight gain compared to untreated controls. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.